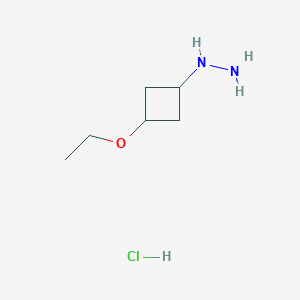

(3-Ethoxycyclobutyl)hydrazine hydrochloride

Beschreibung

(3-Ethoxycyclobutyl)hydrazine hydrochloride is a hydrazine derivative characterized by a cyclobutyl ring substituted with an ethoxy group at the 3-position. This compound is of interest in synthetic chemistry and pharmaceutical research due to its structural uniqueness and reactivity. Hydrazine derivatives are widely utilized as intermediates in the synthesis of heterocyclic compounds, such as pyrazoles and pyrazolones, which exhibit biological activities like anti-inflammatory and antimicrobial properties .

Eigenschaften

Molekularformel |

C6H15ClN2O |

|---|---|

Molekulargewicht |

166.65 g/mol |

IUPAC-Name |

(3-ethoxycyclobutyl)hydrazine;hydrochloride |

InChI |

InChI=1S/C6H14N2O.ClH/c1-2-9-6-3-5(4-6)8-7;/h5-6,8H,2-4,7H2,1H3;1H |

InChI-Schlüssel |

XJTFNTGYARJQGM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1CC(C1)NN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (3-Ethoxycyclobutyl)hydrazinhydrochlorid erfolgt typischerweise durch Reaktion von Cyclobutylhydrazin mit Ethanol unter sauren Bedingungen. Der Prozess kann wie folgt zusammengefasst werden:

- Das Reaktionsgemisch wird sauren Bedingungen ausgesetzt, um die Bildung des Hydrochloridsalzes zu erleichtern.

- Das Produkt wird dann durch Umkristallisation oder andere geeignete Methoden gereinigt, um (3-Ethoxycyclobutyl)hydrazinhydrochlorid in reiner Form zu erhalten .

Cyclobutylhydrazin: wird mit .

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von (3-Ethoxycyclobutyl)hydrazinhydrochlorid große Reaktoren und kontinuierliche Durchlaufprozesse umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Systemen zur Überwachung und Steuerung von Reaktionsparametern ist üblich, um Konsistenz und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: (3-Ethoxycyclobutyl)hydrazinhydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Hydrazinderivate mit verschiedenen Substituenten ergeben.

Substitution: Die Ethoxygruppe oder die Hydrazin-Einheit kann unter geeigneten Bedingungen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: wie Alkylhalogenide oder Acylchloride.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Cyclobutylketonen führen, während Substitutionsreaktionen eine Vielzahl von substituierten Hydrazinen erzeugen können .

Wissenschaftliche Forschungsanwendungen

(3-Ethoxycyclobutyl)hydrazinhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.

Medizin: Es wird laufend erforscht, ob es als pharmazeutisches Zwischenprodukt oder Wirkstoff eingesetzt werden kann.

Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymere und Beschichtungen, eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von (3-Ethoxycyclobutyl)hydrazinhydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Nukleophil wirken und an verschiedenen chemischen Reaktionen teilnehmen, die biologische Moleküle verändern. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

Ähnliche Verbindungen:

Cyclobutylhydrazin: Ein Vorläufer bei der Synthese von (3-Ethoxycyclobutyl)hydrazinhydrochlorid.

Ethoxycyclobutan: Eine strukturell ähnliche Verbindung ohne die Hydrazin-Einheit.

Hydrazinderivate: wie Phenylhydrazin und Methylhydrazin, die verschiedene Substituenten an der Hydrazin-Gruppe aufweisen

Einzigartigkeit: (3-Ethoxycyclobutyl)hydrazinhydrochlorid ist aufgrund seiner spezifischen Kombination aus einem Cyclobutylring und einer Ethoxygruppe, die an die Hydrazin-Einheit gebunden ist, einzigartig. Diese Struktur verleiht ihm besondere chemische und physikalische Eigenschaften, die es für spezielle Anwendungen in Forschung und Industrie wertvoll machen .

Wirkmechanismus

The mechanism of action of (3-Ethoxycyclobutyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares key structural and physical properties of (3-Ethoxycyclobutyl)hydrazine hydrochloride with analogous hydrazine derivatives:

*Estimated based on analogous compounds.

Key Observations :

- Cyclobutyl vs. Phenyl Backbone : The cyclobutyl ring in (3-Ethoxycyclobutyl)hydrazine HCl introduces strain and conformational rigidity compared to planar aromatic derivatives like 3-methoxyphenylhydrazine HCl. This may influence reactivity in cyclization reactions .

- Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) enhance nucleophilicity of the hydrazine group, facilitating condensation reactions with carbonyl compounds. In contrast, electron-withdrawing groups (e.g., nitro, chloro) reduce reactivity but improve stability .

- Solubility : Aliphatic derivatives like (3-Ethoxycyclobutyl)hydrazine HCl are generally more soluble in polar solvents than aromatic analogs, making them preferable in solution-phase syntheses .

Pharmacological and Industrial Relevance

- Anti-inflammatory Activity : Pyrazole derivatives synthesized from phenylhydrazine HCl show anti-inflammatory properties . The cyclobutyl analog’s bioactivity remains underexplored but could exhibit improved pharmacokinetics due to reduced aromaticity.

- Agrochemicals : (4-Ethylphenyl)hydrazine HCl is used in herbicides and pesticides . The ethoxycyclobutyl variant may offer similar utility with enhanced environmental stability.

- Safety Profiles : All hydrazine derivatives are toxic, with phenylhydrazine HCl having an oral LD₅₀ of 25–2100 mg/kg . Aliphatic variants like (3-Ethoxycyclobutyl)hydrazine HCl likely share comparable toxicity, necessitating strict handling protocols.

Stability and Reactivity

- Thermal Stability : Aromatic hydrazines (e.g., 3-nitrophenylhydrazine HCl) decompose at higher temperatures (~200°C) compared to aliphatic derivatives, which may degrade at lower temperatures due to ring strain .

- Reactivity in Alkylation : The ethoxy group in (3-Ethoxycyclobutyl)hydrazine HCl can participate in ether cleavage reactions under acidic conditions, a feature absent in tert-butoxy analogs .

Biologische Aktivität

(3-Ethoxycyclobutyl)hydrazine hydrochloride is a hydrazine derivative with a unique cyclobutane structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ethoxy group, which enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmacological applications.

Pharmacological Potential

Hydrazine derivatives, including this compound, are known for their diverse pharmacological effects. Research indicates that such compounds may exhibit:

- Antitumor Activity : Hydrazines have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : Some derivatives show activity against various microbial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : Certain hydrazine compounds have been investigated for their ability to protect neuronal cells from damage.

The specific biological activities of this compound are still being explored, with preliminary studies indicating promising results in various assays.

The biological activity of this compound is primarily attributed to its ability to engage in nucleophilic attacks due to the nitrogen atoms present in the hydrazine moiety. This reactivity allows the compound to interact with various biological molecules, potentially influencing metabolic pathways and cellular functions.

Comparative Analysis with Other Hydrazines

To better understand the unique properties of this compound, a comparative analysis with other hydrazine derivatives is helpful:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Hydrazine | H₂N-NH₂ | Known for reducing properties and toxicity. |

| Phenylhydrazine | C₆H₅-NH-NH₂ | Exhibits antitumor activity; used in organic synthesis. |

| 1-Acetylhydrazine | CH₃CO-NH-NH₂ | Used as an intermediate in pharmaceuticals. |

| 4-Methylphenylhydrazine | C₇H₉N₃ | Displays antimicrobial properties; involved in drug design. |

The cyclobutane structure combined with an ethoxy group in this compound may confer distinct reactivity patterns and biological activities compared to traditional hydrazines.

Study on Antitumor Activity

A recent study investigated the antitumor effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Experimental Setup

- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Methodology : MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound over 48 hours.

Results

- HeLa Cells : IC50 = 12 µM

- MCF-7 Cells : IC50 = 15 µM

- A549 Cells : IC50 = 18 µM

These findings indicate that this compound exhibits potent antitumor activity across multiple cancer types.

Neuroprotective Studies

Another area of research focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies showed that treatment with this compound significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide.

Key Findings

- Cell Viability Improvement : Increased by 40% compared to untreated controls.

- Mechanism : The compound appears to enhance antioxidant enzyme activity, thereby mitigating oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.